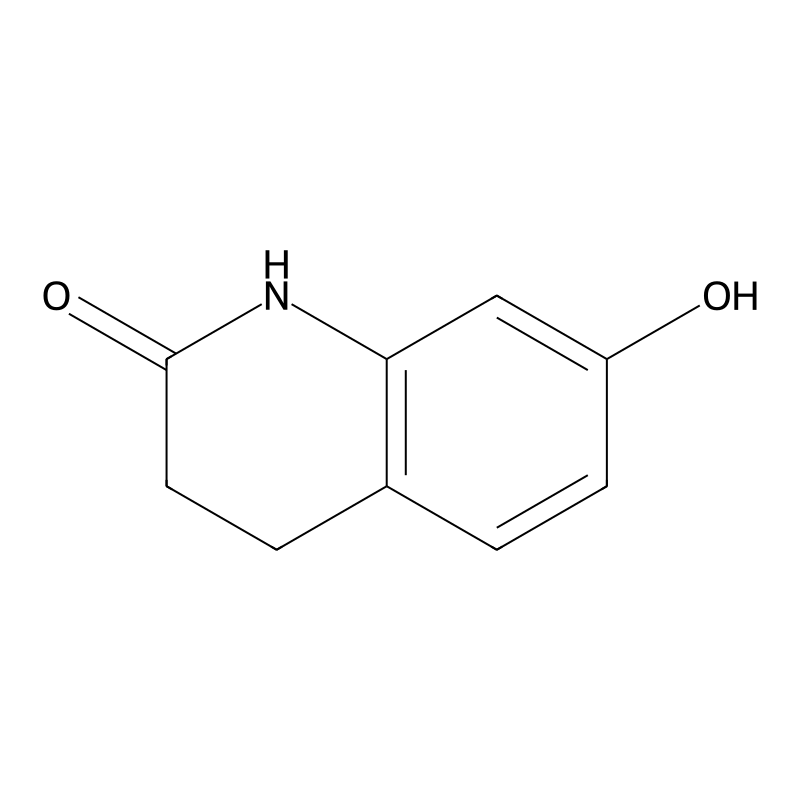3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Properties:
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone (C9H9NO2) is a heterocyclic compound containing a nitrogen atom and an oxygen atom in a ring structure. It is also known as 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone and 7-hydroxy-3,4-dihydrocarbostyril. Studies have explored various methods for its synthesis, including cyclization reactions and multicomponent condensations. [Source: Sigma-Aldrich product page, ]
Potential Biological Activities:
Research suggests that 3,4-dihydro-7-hydroxy-2(1H)-quinolinone may possess various biological activities, although further investigation is needed to fully understand its potential applications. Some studies have reported:
- Antimicrobial activity: The compound has shown potential antibacterial and antifungal properties against various pathogens. [Source: Research article on the synthesis and antimicrobial activity of quinolinone derivatives, ]
- Antioxidant activity: Studies suggest the compound may act as an antioxidant, potentially offering protection against oxidative stress. [Source: Research article on the antioxidant activity of quinolinone derivatives, ]
- Enzyme inhibition: Some research indicates that the compound may inhibit specific enzymes, potentially impacting various biological processes. [Source: Research article on the enzyme inhibitory activity of quinolinone derivatives, ]
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is an organic compound characterized by its unique quinolinone structure. It has the molecular formula and a molecular weight of approximately 163.17 g/mol. This compound features a hydroxyl group at the 7-position and is known for its potential biological activities, making it a subject of interest in medicinal chemistry.
As an impurity in aripiprazole, DHQ is not expected to have a significant therapeutic effect. The mechanism of action of aripiprazole involves its interaction with dopamine and serotonin receptors in the brain []. There is no current research suggesting a specific mechanism of action for DHQ within biological systems.
- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The carbonyl group can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, yielding dihydroquinoline derivatives.
- Substitution: The hydroxyl group is amenable to nucleophilic substitution, allowing for the introduction of various functional groups through reagents such as alkyl halides or acyl chlorides.
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone exhibits a range of biological activities. It has been studied for its antibacterial properties, showing effectiveness against various strains including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Some derivatives of this compound have demonstrated antibacterial activity comparable to that of ciprofloxacin at certain concentrations. Additionally, its mechanism of action may involve inhibition of specific enzymes or receptors relevant to therapeutic applications.
Several methods have been developed for synthesizing 3,4-dihydro-7-hydroxy-2(1H)-quinolinone:
- Cyclization Method: A common approach involves the cyclization of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a base, typically under reflux conditions in solvents like ethanol or methanol.
- Fridel-Crafts Reaction: Another method includes esterifying resorcinol with 3-chloropropionyl chloride under alkaline conditions, followed by an intramolecular Fridel-Crafts hydrocarbylation reaction using anhydrous aluminum trichloride .
- Ammonolysis: This involves performing aminolysis on intermediates such as 7-hydroxy-chroman-2-one in an alcohol solvent with ammonia gas to yield the target compound .
The total yield from these synthetic routes can vary, with some methods achieving yields around 61% to 68% depending on the specific conditions employed .
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone serves as an important intermediate in the synthesis of various pharmaceuticals, including antipsychotic medications like aripiprazole. Its derivatives are also being explored for their potential therapeutic applications due to their antibacterial properties . Additionally, this compound is utilized in research settings for developing new chemical entities with enhanced biological activities.
Studies on the interactions of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with biological targets have indicated its potential as a modulator in biochemical pathways. Its ability to inhibit certain enzymes suggests that it could play a role in drug design aimed at treating bacterial infections or other diseases influenced by specific molecular targets.
Several compounds share structural similarities with 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 0.89 | Hydroxyl group at position 6 instead of 7 |
| 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 0.88 | Hydroxyl group at position 5 |
| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | 0.84 | More saturated ring structure |
| 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | 0.88 | Methoxy group instead of hydroxyl |
| 4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one | 0.78 | Different ring structure and additional functional groups |
These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone while highlighting its unique position within this chemical family .
Purity
Quantity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H302 (85.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (12.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








